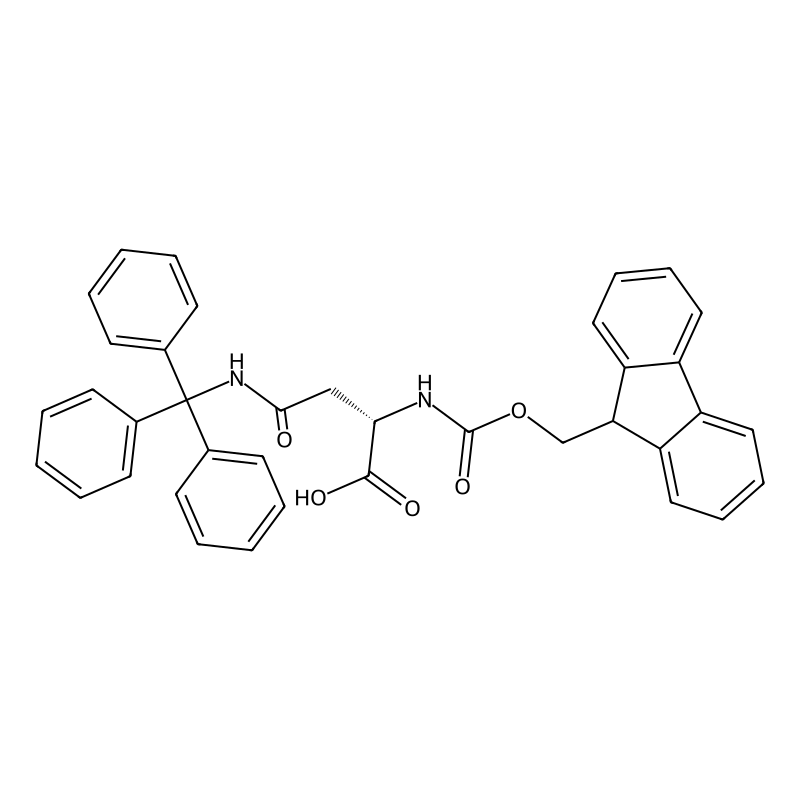

Fmoc-Asn(Trt)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

High Purity for Improved Peptide Quality

Fmoc-Asn(Trt)-OH is known for its high purity, with minimal levels of impurities like dipeptides, free amino acids, and acetic acid [1]. This is crucial for SPPS, as these impurities can lead to side reactions and ultimately reduce the purity and yield of the desired peptide. Studies have shown that Fmoc-Asn(Trt)-OH results in significantly purer peptides compared to other Asn derivatives used in SPPS [1, 2].

[1] Fmoc-Asn(Trt)-OH [Sigma-Aldrich]: [2] Innovation & Perspectives in Solid Phase Synthesis, 1st International Symposium (Ed. R. Epton), SPCC UK Ltd., Birmingham, 1990, pp. 577 (cited in Fmoc-Asn(Trt)-OH [Sigma-Aldrich]: )

Fmoc-Asn(Trt)-OH, or N-Fmoc-N4-trityl-L-asparagine, is a derivative of the amino acid asparagine. It features a fluoromethoxycarbonyl (Fmoc) protective group on the amino terminus and a trityl (Trt) protective group on the side chain amide. This compound is particularly valued in peptide synthesis due to its ability to prevent side reactions, especially dehydration of the amide side chain during activation processes involving carbodiimide reagents. Fmoc-Asn(Trt)-OH is soluble in various organic solvents, facilitating its use in standard peptide synthesis protocols .

The primary reactions involving Fmoc-Asn(Trt)-OH include:

- Deprotection: The trityl group is removed using trifluoroacetic acid (TFA), typically within one hour at room temperature. If Fmoc-Asn(Trt)-OH is at the N-terminal of a peptide, this process may require up to two hours for complete deprotection .

- Coupling Reactions: Fmoc-Asn(Trt)-OH can be activated for coupling with other amino acids in peptide synthesis, where it plays a crucial role in forming peptide bonds without undergoing unwanted side reactions .

While specific biological activities of Fmoc-Asn(Trt)-OH itself are not extensively documented, asparagine is known to play critical roles in protein synthesis and metabolism. The incorporation of asparagine into peptides can influence structural stability and biological function. Therefore, the use of Fmoc-Asn(Trt)-OH in synthesizing peptides may indirectly affect their biological properties depending on the context of use .

The synthesis of Fmoc-Asn(Trt)-OH typically involves several steps:

- Crystallization: Formation of N'-Trityl-L-asparagine crystals.

- Centrifugation: Extraction of these crystals.

- Washing: Removal of residual starting materials.

- Extraction: Obtaining N-Acetyl-L-asparagine.

- Drying: Final purification to yield Fmoc-Asn(Trt)-OH.

This method ensures high purity by eliminating residual synthetic materials such as trifluoroacetic acid and maleic anhydride .

Fmoc-Asn(Trt)-OH is primarily used in:

- Peptide Synthesis: Its protective groups allow for the selective formation of peptide bonds while minimizing unwanted side reactions.

- Research and Development: It serves as a building block for synthesizing peptides that may have therapeutic or research applications .

Studies on interaction dynamics involving Fmoc-Asn(Trt)-OH generally focus on its behavior during peptide synthesis rather than direct biological interactions. Its ability to prevent dehydration side reactions enhances the purity and yield of synthesized peptides, which is crucial for further studies on their biological activity and efficacy .

Similar Compounds

Several compounds are structurally similar to Fmoc-Asn(Trt)-OH, each with unique characteristics:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-Asp(Trt)-OH | Similar protective groups but with aspartic acid | Aspartic acid's carboxylic side chain influences reactivity |

| Fmoc-Glu(Trt)-OH | Contains glutamic acid with similar protective groups | Glutamic acid's additional carboxylate group affects pH sensitivity |

| Fmoc-Ser(Trt)-OH | Serine derivative with hydroxyl group | Hydroxyl group provides different reactivity profile |

Fmoc-Asn(Trt)-OH stands out due to its specific protective groups that effectively minimize side reactions during peptide synthesis, making it particularly useful for producing high-purity peptides .

N-alpha-(9-Fluorenylmethoxycarbonyl)-N-gamma-trityl-L-asparagine represents a doubly protected derivative of the naturally occurring amino acid asparagine, specifically designed for solid-phase peptide synthesis applications [1] [2]. This compound incorporates two distinct protecting groups that provide orthogonal protection for different functional moieties within the asparagine structure [3] [4]. The molecular entity possesses the empirical formula C₃₈H₃₂N₂O₅ with a molecular weight of 596.67 grams per mole, and is identified by the Chemical Abstracts Service number 132388-59-1 [1] [7].

The compound exhibits characteristic physical properties that reflect its dual protection system architecture [31] [33]. The melting point ranges from 201-204°C with decomposition, indicating thermal stability consistent with protected amino acid derivatives used in peptide synthesis [7] [31]. The optical rotation measurement of [α]D²⁵ = -15.0±1° (c=1, methanol) confirms the retention of L-configuration stereochemistry at the alpha carbon center [7] [33]. The compound appears as a white crystalline powder with excellent solubility in standard peptide synthesis solvents including dimethylformamide and N-methylpyrrolidone, while demonstrating limited aqueous solubility [2] [4] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₈H₃₂N₂O₅ | [1] [3] [4] |

| Molecular Weight (g/mol) | 596.67 | [1] [3] [4] |

| CAS Number | 132388-59-1 | [1] [3] [4] |

| Melting Point (°C) | 201-204 (dec.) | [7] [31] |

| Optical Rotation [α]D²⁵ | -15.0±1° (c=1, methanol) | [7] |

| Appearance | White crystalline powder | [3] [8] |

| Solubility | Readily soluble in DMF, NMP; limited solubility in water | [2] [4] |

Molecular Architecture: Fmoc/Trt Dual Protection System

The molecular architecture of N-alpha-(9-Fluorenylmethoxycarbonyl)-N-gamma-trityl-L-asparagine exemplifies an orthogonal dual protection strategy that combines two chemically distinct protecting groups with complementary deprotection mechanisms [9] [23] [24]. The 9-fluorenylmethoxycarbonyl group serves as a temporary base-labile protecting group for the alpha-amino functionality, while the trityl group provides acid-labile protection for the asparagine side chain amide [37] [38] [42].

The fluorenylmethoxycarbonyl protecting group operates through a well-characterized two-step deprotection mechanism involving initial deprotonation at the 9-position of the fluorene ring system by secondary amines, followed by beta-elimination to generate a dibenzofulvene intermediate [9] [37]. This mechanism proceeds efficiently under mild basic conditions, typically employing piperidine in dimethylformamide, without affecting acid-labile protecting groups elsewhere in the molecule [37] [41]. The fluorenylmethoxycarbonyl group demonstrates exceptional stability toward acidic conditions and nucleophilic reagents commonly employed in peptide synthesis protocols [9] [29].

The trityl protecting group functions through an entirely different mechanism, involving acid-catalyzed heterolytic cleavage to generate a stabilized triphenylmethyl carbocation [42] [39]. This deprotection proceeds under acidic conditions, typically using trifluoroacetic acid, without affecting the base-labile fluorenylmethoxycarbonyl group [38] [39] [42]. The trityl group provides robust protection against nucleophilic attack and basic conditions encountered during repetitive coupling cycles in solid-phase peptide synthesis [13] [16].

The orthogonal nature of this dual protection system enables selective deprotection of either protecting group without affecting the other, facilitating complex synthetic strategies including on-resin modifications and cyclization reactions [23] [25] [28]. This orthogonality distinguishes the fluorenylmethoxycarbonyl/trityl combination from quasi-orthogonal systems such as tert-butoxycarbonyl/benzyl protection, where both groups require acidic conditions for removal [23] [24] [27].

Research findings demonstrate that the fluorenylmethoxycarbonyl/trityl dual protection system prevents amide side chain dehydration reactions that can occur with unprotected asparagine during carbodiimide-mediated coupling reactions [1] [2] [4]. The trityl group effectively blocks the primary amide functionality from participating in cyclization reactions that would otherwise compromise peptide integrity [2] [3]. Simultaneously, the fluorenylmethoxycarbonyl group maintains the alpha-amino acid in a protected state that prevents epimerization and unwanted oligomerization during activated coupling procedures [9] [29].

Stereochemical Considerations in L-Asparagine Derivatives

The stereochemical integrity of N-alpha-(9-Fluorenylmethoxycarbonyl)-N-gamma-trityl-L-asparagine centers on the preservation of the natural L-configuration at the alpha carbon throughout synthesis and handling procedures [17] [18] [20]. The compound maintains the S-absolute configuration according to Cahn-Ingold-Prelog nomenclature, with the alpha carbon exhibiting tetrahedral sp³ hybridization characteristic of proteinogenic amino acids [17] [20].

Optical activity measurements confirm the retention of stereochemical purity, with the observed negative rotation consistent with L-amino acid derivatives [18] [21]. The specific rotation value of -15.0±1° demonstrates minimal racemization during synthesis and purification procedures, indicating that the dual protection system effectively prevents epimerization pathways that could compromise stereochemical integrity [7] [33]. This stereochemical stability proves crucial for maintaining biological activity and structural specificity in synthesized peptides [17] [20].

The asparagine side chain amide exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance delocalization [19] [22]. This planarity influences the conformational preferences of asparagine residues in peptide sequences, contributing to turn-inducing properties observed in protein secondary structures [19]. The trityl protection preserves this geometric constraint while preventing unwanted intramolecular interactions that could distort the natural conformational preferences [19] [22].

Conformational analysis reveals that asparagine derivatives demonstrate significant backbone dependence in their side chain orientations, with distinct rotameric preferences in different secondary structure contexts [22]. The protected derivative maintains these inherent conformational tendencies while providing chemical stability necessary for synthetic manipulations [22]. Research indicates that asparagine residues exhibit unique left-handed conformational preferences compared to other amino acids, attributed to the ability of the amide side chain to mimic peptide backbone interactions [22].

| Configuration | Description | Importance |

|---|---|---|

| L-configuration | Natural amino acid configuration | Biological activity and recognition |

| S-configuration (Cahn-Ingold-Prelog) | Absolute stereochemistry at alpha carbon | Stereochemical purity requirements |

| Alpha carbon chirality | Tetrahedral sp³ hybridization | Prevents racemization during synthesis |

| Side chain amide geometry | Planar amide bond with restricted rotation | Influences secondary structure formation |

Comparative Analysis of Protection Group Combinations

The fluorenylmethoxycarbonyl/trityl protection system represents one of several established strategies for amino acid protection in peptide synthesis, each offering distinct advantages and limitations based on orthogonality, deprotection conditions, and compatibility with synthetic protocols [23] [24] [27]. Comparative analysis reveals significant differences in selectivity, efficiency, and practical implementation among various protection combinations [23] [28] [29].

The fluorenylmethoxycarbonyl/trityl system provides true orthogonal protection through fundamentally different deprotection mechanisms - base-catalyzed elimination versus acid-catalyzed carbocation formation [23] [37] [42]. This orthogonality enables high selectivity in deprotection sequences, allowing removal of either protecting group without affecting the other [25] [28]. In contrast, the historically important tert-butoxycarbonyl/benzyl system employs quasi-orthogonal protection, where both groups require acidic conditions but differ in their sensitivity to acid strength [23] [24] [27].

Research findings indicate that fluorenylmethoxycarbonyl chemistry offers superior compatibility with automated peptide synthesizers due to the mild basic deprotection conditions and the ability to monitor deprotection progress through ultraviolet spectroscopy of the released fluorenyl byproduct [29] [37]. The tert-butoxycarbonyl approach requires more stringent handling due to the use of trifluoroacetic acid for repetitive deprotections and hydrogen fluoride for final cleavage [24] [27] [29].

Deprotection selectivity analysis demonstrates that the fluorenylmethoxycarbonyl/trityl combination achieves superior preservation of acid-sensitive functionalities compared to systems requiring strong acid treatments [23] [29]. The mild basic conditions employed for fluorenylmethoxycarbonyl removal minimize side reactions such as aspartimide formation, while trityl deprotection under controlled acidic conditions provides clean removal without extensive scavenger requirements [37] [38] [42].

Solubility considerations favor the fluorenylmethoxycarbonyl/trityl system for complex peptide sequences, as the protected derivatives generally exhibit improved solubility in standard organic solvents compared to benzyl-protected analogs [23] [28]. This enhanced solubility facilitates efficient coupling reactions and reduces aggregation phenomena that can compromise synthesis efficiency [1] [2] [4].

| Protection System | Alpha-Amino Protection | Side Chain Protection | Orthogonality | Deprotection Selectivity |

|---|---|---|---|---|

| Fmoc/Trityl | Base-labile (piperidine) | Acid-labile (TFA) | True orthogonal | High |

| Boc/Benzyl | Acid-labile (TFA) | Strong acid (HF) | Quasi-orthogonal | Moderate |

| Fmoc/tert-butyl | Base-labile (piperidine) | Acid-labile (TFA) | True orthogonal | High |

| Cbz/Benzyl | Hydrogenolysis | Hydrogenolysis | Non-orthogonal | Low |

Industrial Production Methodologies

The industrial synthesis of N-α-9-fluorenylmethoxycarbonyl-N-β-trityl-L-asparagine represents a sophisticated chemical process that requires precise control of reaction parameters to achieve pharmaceutical-grade material specifications. The compound serves as a critical building block in solid-phase peptide synthesis, necessitating exceptional purity and consistency in large-scale production [1] [2].

The primary synthetic approach employs the fluorenylmethoxycarbonyl strategy within the framework of automated solid-phase peptide synthesis methodologies [3]. Industrial production typically begins with L-asparagine as the core amino acid scaffold, which undergoes sequential protection of both the α-amino and β-amide functionalities. The α-amino group is protected using 9-fluorenylmethoxycarbonyl chloride or the corresponding active ester, while the side-chain amide nitrogen is simultaneously protected with trityl chloride under basic conditions [4].

Modern industrial facilities employ advanced coupling activation methods to optimize reaction efficiency and minimize byproduct formation. The most commonly utilized activation systems include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate, and N,N'-diisopropylcarbodiimide in combination with 1-hydroxy-7-azabenzotriazole [5] [6]. These methodologies achieve coupling efficiencies exceeding 95% while maintaining enantiomeric integrity throughout the synthetic process [7].

Large-scale production facilities demonstrate remarkable scalability, with successful implementation ranging from laboratory-scale synthesis to multi-kilogram manufacturing campaigns [8] [9]. The synthetic process maintains consistent quality parameters across different production scales, with final purity specifications typically exceeding 98.5% as determined by high-performance liquid chromatography analysis [10].

Crystallization and Purification Protocols

The crystallization and purification of Fmoc-Asn(Trt)-OH represents a critical quality control checkpoint in industrial production, directly influencing the final product specifications and batch-to-batch consistency. The established purification protocol employs toluene as the primary crystallization solvent, selected for its optimal solubility characteristics and minimal residual solvent retention [11].

The crystallization process commences with the dissolution of crude Fmoc-Asn(Trt)-OH (100 grams) in toluene (600 milliliters) at ambient temperature, followed by controlled heating to 50°C under continuous stirring for one hour [11]. This thermal treatment ensures complete dissolution of the target compound while promoting the dissolution of soluble impurities. The solution temperature is subsequently reduced to 30±5°C over a controlled cooling period, during which crystallization occurs through supersaturation-driven nucleation and crystal growth mechanisms.

The crystallization process requires precise temperature control and extended stirring duration of approximately two hours to achieve optimal particle size distribution and crystal morphology [11]. Following crystallization completion, the solid material is collected through filtration and subjected to multiple toluene washing cycles to remove residual impurities and mother liquor components. The final purification step involves vacuum drying at 50°C until constant mass is achieved, typically yielding 98 grams of purified material, representing a 98% recovery efficiency [11].

Quality control monitoring throughout the crystallization process employs in-process high-performance liquid chromatography analysis to verify purity progression and identify potential process deviations [8]. Particle size distribution analysis ensures consistent physical characteristics suitable for downstream peptide synthesis applications, with typical specifications requiring D90 values below 100 micrometers [8].

Quality Control Standards for Peptide-Grade Material

Pharmaceutical-grade Fmoc-Asn(Trt)-OH must satisfy stringent quality control specifications that encompass chemical purity, structural integrity, and physical characteristics essential for reliable peptide synthesis applications [12] [13]. The comprehensive quality control framework incorporates multiple analytical methodologies to ensure consistent product quality and regulatory compliance.

Chemical purity represents the primary quality attribute, with specifications requiring minimum 98.5% purity as determined by reverse-phase high-performance liquid chromatography analysis at 220 nanometers detection wavelength [12] [14] [13]. Related impurities must not exceed 2.0% total impurity content, with individual impurities limited to specific threshold values established through validated analytical methods [12] [13] [15].

Identity confirmation employs multiple orthogonal analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic comparison with authenticated reference standards [12] [16] [17] [13]. These methodologies provide comprehensive structural verification and ensure absence of isomeric or closely related impurities that could compromise peptide synthesis performance.

Enantiomeric purity specifications require minimum 99.8% L-enantiomer content, verified through chiral high-performance liquid chromatography analysis [10]. This exceptionally high enantiomeric purity ensures that peptide synthesis reactions proceed without racemization or incorporation of incorrect stereoisomers that could affect biological activity.

Water content determination employs Karl Fischer titration methodology, with specifications limiting moisture content to maximum 1.0% to prevent hydrolysis reactions and ensure storage stability [18] [13]. Residual solvent analysis utilizes gas chromatography to verify compliance with International Council for Harmonisation guidelines, typically requiring individual solvents below 0.1% and total solvent content below 0.5% [13].

Heavy metal contamination monitoring employs inductively coupled plasma mass spectrometry to detect elemental impurities, with specifications limiting individual metals to maximum 10 parts per million [12] [13]. Microbiological quality assessment follows United States Pharmacopeia chapters 61 and 62 protocols to ensure absence of specified pathogenic organisms [12].

Analytical Characterization Techniques

The comprehensive analytical characterization of Fmoc-Asn(Trt)-OH employs sophisticated instrumentation and methodologies designed to provide definitive structural confirmation and quantitative purity assessment. These analytical approaches form the foundation of quality control programs in pharmaceutical manufacturing and research applications [16] [17].

High-Performance Liquid Chromatography Profiling

High-performance liquid chromatography represents the primary analytical methodology for purity determination and impurity profiling of Fmoc-Asn(Trt)-OH, providing exceptional separation efficiency and quantitative accuracy [19] [12] [14] [15]. The method development process requires systematic optimization of chromatographic parameters to achieve baseline separation of the target compound from potential synthetic impurities and degradation products.

Reverse-phase chromatography utilizing C18 stationary phases provides optimal retention and selectivity for Fmoc-Asn(Trt)-OH analysis [14] [20]. The mobile phase composition typically employs acetonitrile-water gradients with trifluoroacetic acid as the ion-pairing modifier to ensure sharp peak shapes and reproducible retention times [15]. Detection wavelength selection at 210-220 nanometers provides maximum sensitivity while maintaining selectivity for peptide-related compounds [12] [14] [13] [20].

Method validation encompasses accuracy, precision, linearity, and specificity parameters according to International Council for Harmonisation guidelines [15]. Accuracy studies demonstrate quantitative recovery within 98-102% of theoretical values, while precision assessments confirm relative standard deviations below 2.0% for replicate analyses. Linearity verification covers the analytical range from limit of quantitation to 120% of specification limits, typically spanning 0.1% to 2.0% for impurity analysis [15].

Ultra-high-performance liquid chromatography applications provide enhanced separation efficiency and reduced analysis time compared to conventional high-performance liquid chromatography systems [6] [15]. The improved resolution enables detection of closely eluting impurities that may co-elute under standard analytical conditions, providing superior analytical specificity for complex impurity profiles.

Forced degradation studies subject Fmoc-Asn(Trt)-OH to stress conditions including acidic, basic, oxidative, thermal, and photolytic treatments to evaluate analytical method stability-indicating capability [15]. These studies confirm the method's ability to detect and quantify degradation products that may form during storage or processing, ensuring comprehensive quality assessment throughout the product lifecycle.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides unparalleled structural characterization capabilities for Fmoc-Asn(Trt)-OH, enabling definitive identity confirmation and detailed molecular architecture analysis [19] [21] [16] [17]. The comprehensive nuclear magnetic resonance characterization encompasses multiple experimental techniques designed to elucidate complete structural information.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the fluorenylmethoxycarbonyl and trityl protecting groups, providing distinct fingerprint patterns for structural verification [19] [21] [22]. The aromatic proton region between 7.0-8.0 parts per million displays complex multipicity patterns corresponding to the fluorenyl and trityl aromatic systems, while the fluorenylmethoxycarbonyl methylene protons appear as characteristic signals near 4.2 parts per million [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive carbon framework characterization, with carbonyl carbon signals appearing in the 160-180 parts per million region and aromatic carbons distributed throughout the 120-140 parts per million range [19] [21]. The carbon spectrum enables detection of structural modifications or impurities that may not be readily apparent from proton spectra alone.

Advanced two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy and heteronuclear single quantum coherence provide detailed connectivity information and facilitate assignment of complex signal patterns [19]. These methodologies enable unambiguous structural assignment and confirm the integrity of all protecting group attachments.

Nitrogen-15 nuclear magnetic resonance analysis of isotopically labeled variants provides specialized structural information regarding nitrogen environments within the molecule [21] [23]. These studies contribute to advanced research applications and provide enhanced analytical specificity for specific synthetic applications.

Mass Spectrometric Verification of Molecular Integrity

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for Fmoc-Asn(Trt)-OH, serving as an essential complement to chromatographic and spectroscopic characterization methods [19] [12] [16] [17]. The molecular ion peak at mass-to-charge ratio 596.67 provides direct verification of molecular composition and confirms absence of molecular modifications or degradation.

Electrospray ionization mass spectrometry represents the preferred ionization technique for Fmoc-Asn(Trt)-OH analysis, providing gentle ionization conditions that preserve molecular integrity while generating abundant molecular ion signals [19]. The technique enables direct analysis from liquid chromatography systems, facilitating combined separation and mass spectrometric identification in a single analytical workflow.

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides exceptional mass accuracy and resolution for precise molecular weight determination [19]. This technique proves particularly valuable for research applications requiring definitive molecular weight confirmation or analysis of closely related structural variants.

Tandem mass spectrometry experiments provide detailed fragmentation pattern analysis, enabling identification of specific structural features and confirmation of protecting group attachments [19] [12]. The fragmentation patterns serve as structural fingerprints that can detect subtle modifications or confirm structural integrity under various analytical conditions.

High-resolution mass spectrometry capabilities enable elemental composition determination through accurate mass measurement, providing additional confirmation of molecular formula and detecting potential elemental substitutions or modifications [16] [17]. These measurements support comprehensive structural characterization and enhance analytical confidence in identity confirmation protocols.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H413 (93.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.